molecular formula C15H14F3NOS B2869237 N-(thiophen-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 1798027-32-3

N-(thiophen-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Cat. No.: B2869237
CAS No.: 1798027-32-3
M. Wt: 313.34
InChI Key: ZDZHSULZFRPMPE-UHFFFAOYSA-N
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Description

N-(Thiophen-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a synthetic organic compound featuring a propanamide core linker connecting a thiophen-3-ylmethyl amine moiety and a 4-(trifluoromethyl)phenyl group. This specific molecular architecture, which incorporates both a thiophene heterocycle and a trifluoromethylphenyl unit, is of significant interest in medicinal chemistry and pharmaceutical research. Compounds with structural similarities, particularly those sharing the 3-(4-(trifluoromethyl)phenyl)propanamide scaffold, have been investigated as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor . TRPV1 is a non-selective cation channel that serves as a key molecular integrator of pain stimuli, and its antagonists represent a promising strategy for the development of novel analgesics, especially for neuropathic pain . Furthermore, propanamide derivatives are a prominent scaffold in the discovery of central nervous system (CNS) active agents, explored for potential applications as anticonvulsants . The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and influence lipophilicity. This product is intended for research and development purposes in these and other exploratory biological studies. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NOS/c16-15(17,18)13-4-1-11(2-5-13)3-6-14(20)19-9-12-7-8-21-10-12/h1-2,4-5,7-8,10H,3,6,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZHSULZFRPMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)NCC2=CSC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide typically involves the following steps:

    Formation of the Amide Bond: The starting materials, thiophen-3-ylmethanol and 3-(4-(trifluoromethyl)phenyl)propanoic acid, are reacted in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted aromatic compounds

Scientific Research Applications

N-(thiophen-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: Its unique structural properties make it suitable for the development of advanced materials, such as organic semiconductors and conductive polymers.

    Biological Studies: It can be used in biological assays to study the interaction of small molecules with biological targets.

    Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(thiophen-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Propanamide derivatives often exhibit pharmacological activity modulated by substituents on the aromatic rings and the propanamide backbone. Below is a comparative analysis of key analogs:

Table 1: Structural Features of Selected Propanamide Derivatives
Compound Name Key Substituents Reference
N-(thiophen-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide Thiophen-3-ylmethyl, 4-(trifluoromethyl)phenyl Target Compound
Bicalutamide (N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-propanamide) 4-cyano-3-(trifluoromethyl)phenyl, 4-fluorophenyl sulfonyl, hydroxy-methyl
3-(Methylthio)-N-(2-(trifluoromethoxy)phenyl)-2-(3-(trifluoromethoxy)phenyl)propanamide (3v) Methylthio, 3-(trifluoromethoxy)phenyl, 2-(trifluoromethoxy)phenyl
2-Methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)-3-((4-(trifluoromethyl)phenyl)thio)propanamide (19) 4-nitro-3-(trifluoromethyl)phenyl, 4-(trifluoromethyl)phenylthio, methyl
3-(Piperidin-1-yl)-N-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenyl)propanamide (7b) Piperidin-1-yl, 3,4,5-trimethoxyphenyl acryloyl
Key Observations:
  • Thiophene vs. Sulfonyl/Sulfonamide Groups: The target compound’s thiophen-3-ylmethyl group differs from sulfonyl/sulfonamide moieties in analogs like bicalutamide .
  • Trifluoromethyl Phenyl : Common in all listed compounds, this group increases metabolic resistance and lipophilicity, favoring membrane penetration .
  • Nitro and Cyano Substituents: Present in bicalutamide and compound 19, these electron-withdrawing groups modulate electronic density, affecting receptor binding .

Physicochemical and Spectral Properties

Data from NMR, HRMS, and melting points highlight structural distinctions:

Table 2: Physicochemical and Spectral Data
Compound Melting Point (°C) 1H NMR (δ, ppm) HRMS (m/z) Reference
3v (from ) Not reported δ 7.65 (d, J=8.4 Hz, 2H, ArH) 503.1098 [M+H]+
Bicalutamide Not reported δ 7.80 (d, J=8.8 Hz, 1H, ArH) 430.0821 [M+H]+
Compound 19 (from ) Not reported δ 8.32 (s, 1H, ArH), δ 2.45 (s, 3H, CH3) 527.0912 [M+H]+
Key Observations:
  • 1H NMR Shifts : Aromatic protons in the trifluoromethylphenyl group typically resonate at δ 7.6–8.3 ppm, influenced by adjacent substituents .
  • HRMS Data : Molecular ion peaks confirm the presence of heavy atoms (e.g., trifluoromethyl, iodine in compound 3s ).

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